benzyl cyclopent-3-ene-1-carboxylate

Description

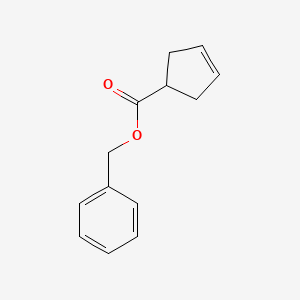

Benzyl cyclopent-3-ene-1-carboxylate is a bicyclic organic compound comprising a cyclopentene ring substituted with a carboxylate ester group at the 1-position and a benzyl moiety as the esterifying alcohol. The cyclopentene ring introduces a strained alkene system, which influences its reactivity and conformational flexibility. This compound is structurally related to other cyclopentane and cyclopentene derivatives but distinguishes itself through the presence of the benzyl ester group, which confers distinct solubility and stability properties.

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

benzyl cyclopent-3-ene-1-carboxylate |

InChI |

InChI=1S/C13H14O2/c14-13(12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2 |

InChI Key |

YCKIMXZHBPIYML-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl cyclopent-3-enecarboxylate can be achieved through a one-pot method. This involves the conversion of benzyl cyclopent-3-enecarboxylate into a mixture of hydroxy allylic esters using diphenyl diselenide, hydrogen peroxide (H2O2), and tert-butyl hydroperoxide in dry dichloromethane (CH2Cl2) . The reaction conditions are optimized to ensure high yields and purity of the product.

Industrial Production Methods: While specific industrial production methods for benzyl cyclopent-3-enecarboxylate are not widely documented, the one-pot synthesis method mentioned above can be scaled up for industrial applications. The use of environmentally friendly reagents like diphenyl diselenide and hydrogen peroxide aligns with modern trends in sustainable organic synthesis .

Chemical Reactions Analysis

Types of Reactions: benzyl cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

Electrophilic Addition: The double bond in the cyclopentene ring can participate in electrophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Substitution: The benzyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.

Electrophiles: Diphenyl diselenide for electrophilic addition.

Major Products Formed:

Hydroxy Allylic Esters: Formed through oxidation reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

benzyl cyclopent-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl cyclopent-3-enecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing the active cyclopentene moiety, which can then interact with biological targets. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopentene vs. Cyclopentane Derivatives

The cyclopentene ring in benzyl cyclopent-3-ene-1-carboxylate introduces ring strain due to the double bond, which is absent in saturated cyclopentane analogs. This strain enhances reactivity, particularly in cycloaddition or hydrogenation reactions. For example, the alkene in cyclopentene derivatives can undergo Diels-Alder reactions more readily than their cyclopentane counterparts. Additionally, conformational analysis using puckering coordinates (as defined by Cremer and Pople) reveals that cyclopentene rings exhibit distinct out-of-plane displacements compared to cyclopentane, affecting steric interactions and molecular packing in crystalline states .

Benzyl Esters vs. Alkyl Esters

Benzyl esters, such as this compound, are generally more resistant to hydrolysis than methyl or ethyl esters due to the steric bulk of the benzyl group. This stability is advantageous in synthetic applications where controlled deprotection is required. However, benzyl esters can release benzyl alcohol upon hydrolysis, which is associated with toxicity concerns (e.g., respiratory and neurological effects in humans) .

Structural and Conformational Analysis

The conformational flexibility of the cyclopentene ring can be quantified using puckering amplitude ($q$) and phase angle ($\phi$) parameters, which are critical for understanding reactivity and crystallographic behavior . For instance, SHELX software has been widely employed for refining crystal structures of similar small molecules, suggesting that this compound’s structure could be resolved using these tools .

Research Findings and Gaps

- Reactivity : The alkene in this compound makes it a candidate for selective functionalization, though experimental data are lacking.

- Safety : While benzyl alcohol’s hazards are well-documented , the ester’s stability may mitigate risks unless hydrolyzed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.